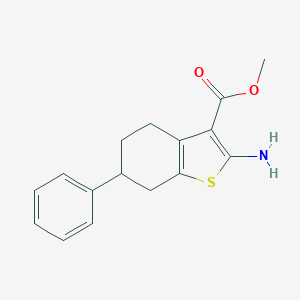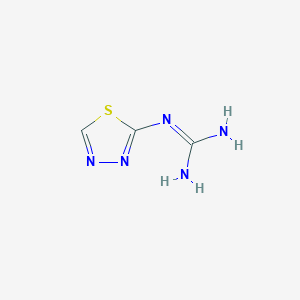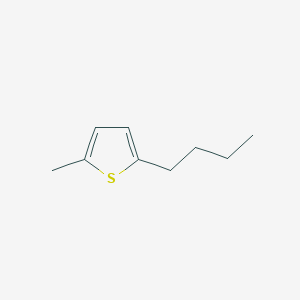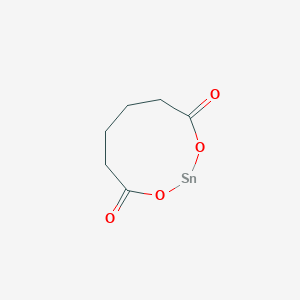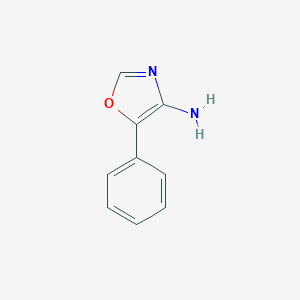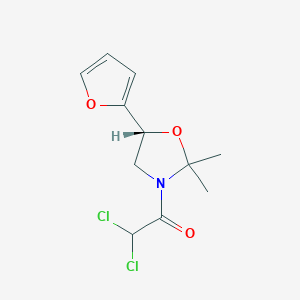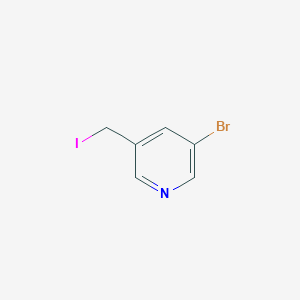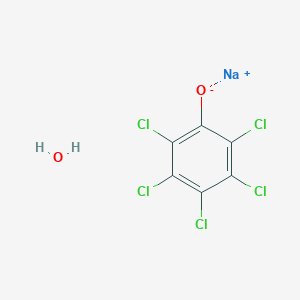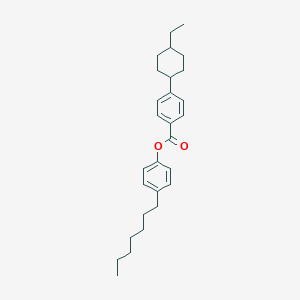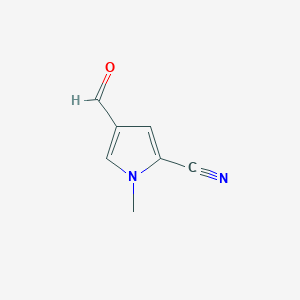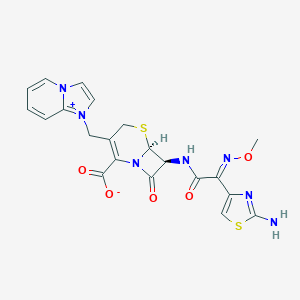
7-Ampcc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ampcc, also known as 7-aminomethylcoumarin, is a fluorescent probe that has been widely used in scientific research. Its unique chemical properties make it an important tool for studying various biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 7-Ampcc involves its ability to bind to certain molecules and emit fluorescence upon excitation. This property makes it an excellent tool for studying various biochemical and physiological processes.
Effets Biochimiques Et Physiologiques
7-Ampcc has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the activity of certain ion channels, such as the TRPV1 channel. Additionally, it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-Ampcc is its ability to emit fluorescence upon binding to certain molecules. This property allows for the detection and quantification of various biochemical and physiological processes. However, one limitation of 7-Ampcc is its potential toxicity to cells at high concentrations. Therefore, it is important to use appropriate concentrations when conducting experiments.
Orientations Futures
There are many future directions for the use of 7-Ampcc in scientific research. One direction is the development of new probes based on the chemical structure of 7-Ampcc. Another direction is the use of 7-Ampcc in the development of new drugs for the treatment of various diseases. Additionally, 7-Ampcc could be used in the development of new diagnostic tools for the detection of various diseases.
Conclusion:
In conclusion, 7-Ampcc is a fluorescent probe that has been widely used in scientific research. Its unique chemical properties make it an important tool for studying various biochemical and physiological processes. Its synthesis method is well-established, and it has been used in various scientific research applications. Its mechanism of action involves its ability to bind to certain molecules and emit fluorescence upon excitation. It has various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are many future directions for the use of 7-Ampcc in scientific research, and it will continue to be an important tool for studying various biological processes.
Méthodes De Synthèse
The synthesis of 7-Ampcc involves the reaction of 7-hydroxycoumarin with formaldehyde and ammonium chloride. The resulting product is then purified using column chromatography. This method has been well-established and is widely used in laboratories.
Applications De Recherche Scientifique
7-Ampcc has been used in various scientific research applications. It has been used as a fluorescent probe to study enzyme activity, protein-protein interactions, and cell signaling pathways. It has also been used to study the effects of various drugs on biological systems.
Propriétés
Numéro CAS |
112601-22-6 |
|---|---|
Nom du produit |
7-Ampcc |
Formule moléculaire |
C21H19N7O5S2 |
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-a]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H19N7O5S2/c1-33-25-14(12-10-35-21(22)23-12)17(29)24-15-18(30)28-16(20(31)32)11(9-34-19(15)28)8-27-7-6-26-5-3-2-4-13(26)27/h2-7,10,15,19H,8-9H2,1H3,(H3-,22,23,24,29,31,32)/b25-14+/t15-,19-/m0/s1 |
Clé InChI |
UQCYUTGIMQPJIS-URCGDANASA-N |
SMILES isomérique |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=CN5C=C4)C(=O)[O-] |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=CN5C=C4)C(=O)[O-] |
SMILES canonique |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=CN5C=C4)C(=O)[O-] |
Synonymes |
7-(2-(2-aminothiazolyl)-2-methoxyiminoacetamido)-3-(imidazo(1,2-a)pyridinium-1-yl)methyl-3-cephem-4-carboxylate 7-AMPCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



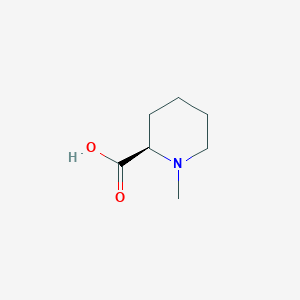
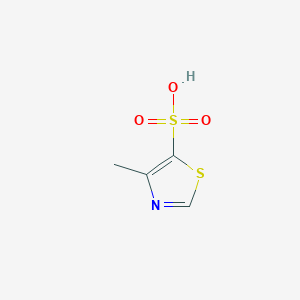
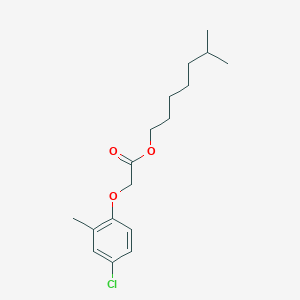
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
